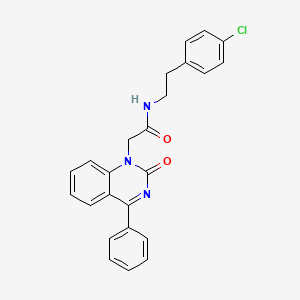
N-(4-chlorophenethyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-chlorophenethyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide” is a chemical compound with the molecular formula C24H20ClN3O2 . It’s not intended for human or veterinary use and is available for research use only.
Molecular Structure The molecular weight of this compound is 417.89. For more detailed structural information, you may need to refer to the compound’s CID (8721719) on a chemical database .
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Activities
Quinazolinone derivatives, including compounds structurally related to N-(4-chlorophenethyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds have demonstrated significant activity, with some showing potency comparable to established pharmaceutical standards like diclofenac sodium, indicating potential therapeutic applications in pain management and inflammation control without focusing on drug usage or dosage specifics (Alagarsamy et al., 2015).
Antimicrobial Activity
Several quinazolinone analogs have been synthesized and subjected to antimicrobial screening, displaying activity against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeuroginosa. This research suggests that these compounds could serve as leads for the development of new antimicrobial agents, offering a potential avenue for addressing antibiotic resistance without discussing drug side effects (Rajasekaran & Rao, 2015).
Antitumor and Antiviral Activities
The therapeutic efficacy of novel quinazolinone derivatives has been evaluated in the context of treating viral infections such as Japanese encephalitis. These compounds exhibited significant antiviral and antiapoptotic effects in vitro, suggesting their potential as therapeutic agents in viral infection treatments. Additionally, certain derivatives have shown promising antitumor activity, highlighting the versatility of quinazolinone compounds in medical research without discussing drug use and dosage (Ghosh et al., 2008).
Molecular Docking Studies
Quinazolinone derivatives have also been the subject of molecular docking studies to evaluate their binding affinities towards various biological targets. These studies are instrumental in understanding the molecular basis of the compounds' activities, aiding in the design of more effective therapeutic agents. Such research underscores the significance of computational methods in drug discovery processes, focusing on the scientific exploration of compound interactions at the molecular level without detailing drug side effects (Mehta et al., 2019).
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c25-19-12-10-17(11-13-19)14-15-26-22(29)16-28-21-9-5-4-8-20(21)23(27-24(28)30)18-6-2-1-3-7-18/h1-13H,14-16H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTDGEZFXARQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NCCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2678437.png)
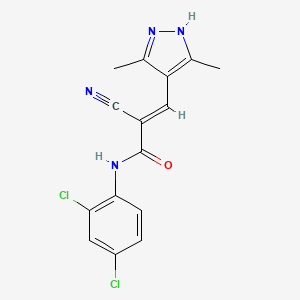
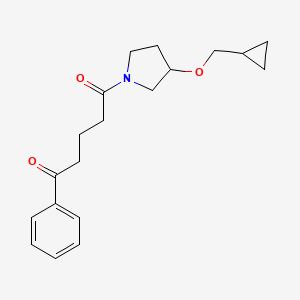

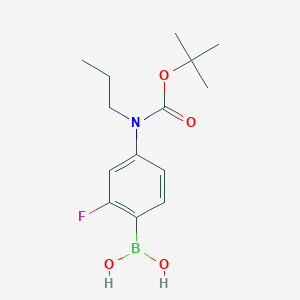
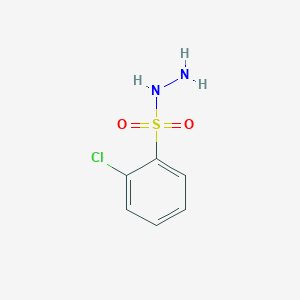
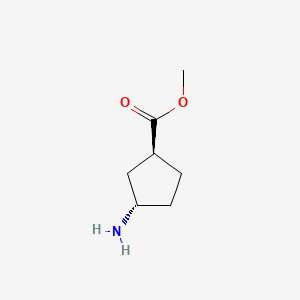
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2678453.png)

![ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2678455.png)
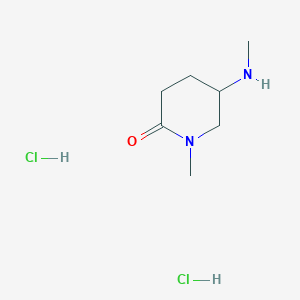
![N-benzyl-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2678457.png)
![Octahydropyrano[4,3-b]pyrrole](/img/structure/B2678458.png)
![1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one](/img/structure/B2678460.png)
